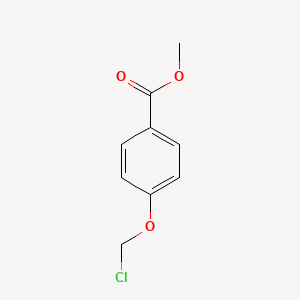

Methyl 4-(chloromethoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

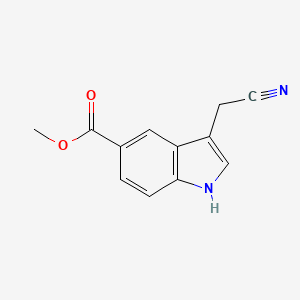

Methyl 4-(chloromethoxy)benzoate is an organic compound with the molecular formula C9H9ClO3 . It is a derivative of benzoic acid, where the hydrogen of the carboxylic acid group is replaced by a methyl group and one of the hydrogens on the benzene ring is replaced by a chloromethoxy group .

Chemical Reactions Analysis

While specific chemical reactions involving Methyl 4-(chloromethoxy)benzoate are not detailed in the retrieved sources, similar compounds like methyl benzoate undergo various reactions. For example, methyl benzoate can react with Grignard reagents to produce tertiary alcohols . It can also undergo hydrolysis to form carboxylic acids under acidic or basic conditions .Applications De Recherche Scientifique

- Since 2016, studies have demonstrated that methyl benzoate effectively combats a range of agricultural, stored product, and urban insect pests .

Botanical Insecticide

Perfumery and Fragrance Industry

Analytical Chemistry and Chromatography

Orientations Futures

While specific future directions for Methyl 4-(chloromethoxy)benzoate are not mentioned in the retrieved sources, similar compounds like methyl benzoate have been studied for their potential as environmentally safe insecticides . They have also sparked interest for their potential as biofuels due to their high energy density and low freezing point .

Mécanisme D'action

Target of Action

Methyl 4-(chloromethoxy)benzoate is a type of organic compound

Mode of Action

It is known that methyl 4-chlorobenzoate, a similar compound, undergoes room temperature pd-mediated hydrodehalogenation with kf and polymethylhydrosiloxane (pmhs) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .

Biochemical Pathways

It is known that methyl benzoate, a related compound, is involved in the biosynthesis of floral scent in some plants . The emission of methyl benzoate is flower-specific and developmentally regulated . The genes associated with methyl benzoate biosynthesis exhibited flower-specific or flower-preferential expression that was developmentally regulated .

Pharmacokinetics

It is known that methyl 3,4-dihydroxybenzoate (mdhb), a similar compound, has fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB is 23% . MDHB is rapidly distributed to all organs without long-term accumulation .

Result of Action

It is known that methyl 4-chlorobenzoate undergoes room temperature pd-mediated hydrodehalogenation with kf and polymethylhydrosiloxane (pmhs) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .

Action Environment

It is known that methyl benzoate, a related compound, is a promising, environmentally safe insecticide . It has several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Propriétés

IUPAC Name |

methyl 4-(chloromethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-9(11)7-2-4-8(5-3-7)13-6-10/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBBVPZZKYTLQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(chloromethoxy)benzoate | |

CAS RN |

135922-45-1 |

Source

|

| Record name | methyl 4-(chloromethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2438183.png)

![2,4-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2438184.png)

![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2438186.png)

![3-(3,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2438192.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)